REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][C:7]=1[N+:15]([O-])=O)[CH:2]([CH3:4])[CH3:3]>CO.[Pd]>[NH2:15][C:7]1[CH:8]=[C:9]([C:12](=[O:14])[CH3:13])[CH:10]=[CH:11][C:6]=1[NH:5][CH2:1][CH:2]([CH3:3])[CH3:4]
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)NC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction medium is filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1NCC(C)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |